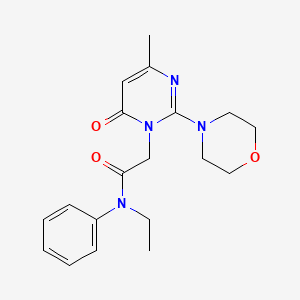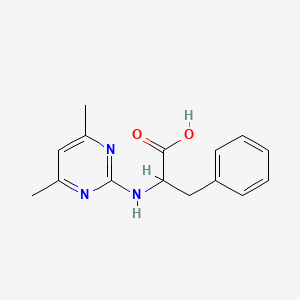
3-Tert-butylbenzene-1,2-diamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butylbenzene-1,2-diamine hydrochloride, also known as TBBDH, is an organic compound commonly used in scientific research and analysis. It has a molecular weight of 200.71 and is typically stored at room temperature . The compound is in the form of a powder .
Molecular Structure Analysis
The molecular formula of 3-Tert-butylbenzene-1,2-diamine hydrochloride is C10H17ClN2 . The InChI code for this compound is 1S/C10H16N2.ClH/cAplicaciones Científicas De Investigación
Material Science: Advanced Polymer Development
3-Tert-butylbenzene-1,2-diamine hydrochloride: is utilized in the synthesis of novel polyimides with large pendant groups . These polyimides exhibit high solubility and excellent membrane-forming abilities, making them suitable for creating flexible membranes. Such membranes have potential applications in microelectronics and aerospace due to their good gas separation properties and optical transparency.
Chemical Synthesis: Aromatic Compound Production
In chemical synthesis, this compound serves as a precursor for creating aromatic diamine monomers . These monomers are key intermediates in producing polyimides, which are valuable for their thermal and mechanical properties, contributing to the manufacturing of high-performance materials.
Chromatography: Analytical Standard
3-Tert-butylbenzene-1,2-diamine hydrochloride: can be used as an analytical standard in chromatographic techniques to calibrate and ensure the accuracy of chromatographic systems . This application is crucial in pharmaceuticals and other industries where precise measurement and separation of compounds are required.
Analytical Research: Spectroscopy and Mass Spectrometry
In analytical research, this compound’s unique structure is beneficial for NMR, HPLC, LC-MS, and UPLC analyses . It helps in the identification and quantification of complex mixtures, playing a significant role in the quality control of various products.
Life Science: Research and Experimentation
The compound is used in life science research to study the interaction of chemicals within biological systems . Its properties may help in understanding the biochemical pathways and assist in the development of new drugs or therapeutic agents.
Gas Separation: Membrane Technology
The synthesis of polyimides using 3-Tert-butylbenzene-1,2-diamine hydrochloride leads to membranes with excellent gas separation performance . These membranes are used in industrial gas separation processes, contributing to the purification of natural gas, hydrogen recovery, and carbon dioxide capture.
Optical Transparency: Material Enhancement
Polyimides derived from this compound demonstrate good optical transmission, making them suitable for applications requiring light color and transparency . This characteristic is particularly beneficial in the production of liquid crystal displays and other optical devices.
Thermal Stability: High-Performance Materials
The thermal stability imparted by 3-Tert-butylbenzene-1,2-diamine hydrochloride in the synthesis of polyimides is critical for materials used in high-temperature environments . This includes applications in the automotive and aerospace industries, where materials must withstand extreme conditions.
Propiedades
IUPAC Name |
3-tert-butylbenzene-1,2-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.ClH/c1-10(2,3)7-5-4-6-8(11)9(7)12;/h4-6H,11-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNIDIXXYSYYBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butylbenzene-1,2-diamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(2-bromoacetyl)phenyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2860400.png)

![N-cyclohexyl-2-[[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2860404.png)






![(Z)-2,4-dimethoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2860418.png)
